trans-Sobrerol

Catalog No.
S562321
CAS No.
42370-41-2
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Sobrerol

CAS Number

42370-41-2

Product Name

trans-Sobrerol

IUPAC Name

(1R,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m0/s1

InChI Key

OMDMTHRBGUBUCO-DTWKUNHWSA-N

SMILES

CC1=CCC(CC1O)C(C)(C)O

Synonyms

1-methyl-4-(2-hydroxyisopropyl)cyclohex-1,2-en-6-ol, 1-methyl-alpha-hydroxyisopropylcyclohexenol-6, Sobrepin, sobrerol, sobrerol, (+-)-isomer

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O

Isomeric SMILES

CC1=CC[C@@H](C[C@H]1O)C(C)(C)O

Historical Context:

Trans-sobrerol, a naturally occurring monoterpene alcohol, has been known to scientists since the early 20th century, first being isolated from the essential oil of the lemon tree (). However, its research applications have only gained significant traction in recent decades.

Potential as a Renewable Resource:

Trans-sobrerol holds promise as a sustainable and renewable resource due to its natural abundance in various plant materials, including citrus peels, pine needles, and lavender flowers (). This makes it a potentially attractive alternative to petroleum-based chemicals in various industrial applications.

Research in Material Science:

One area of active research is exploring trans-sobrerol's potential in material science. Studies have shown its ability to be transformed into bio-based polymers with various properties, depending on the specific chemical modifications employed (). These polymers are being investigated for applications such as coatings, adhesives, and even as consolidants for the preservation of historical artifacts.

Biomedical Research:

Emerging research suggests potential biomedical applications for trans-sobrerol. Studies have explored its potential anti-inflammatory and anti-cancer properties, although further investigation is needed to fully understand its efficacy and safety in these contexts ().

Trans-Sobrerol, also known as trans-p-Menth-6-ene-2,8-diol, is a hydroxyl-containing monocyclic terpenoid with the molecular formula C10H18O2C_{10}H_{18}O_{2} and a molar mass of approximately 170.25 g/mol. It is primarily derived from the atmospheric oxidation of α-pinene and is recognized for its therapeutic properties, particularly as a mucolytic agent. Trans-Sobrerol exhibits a melting point of 130–132 °C and a boiling point of 270–271 °C, making it a stable compound under standard conditions .

The specific mechanism of action of trans-Sobrerol is not fully understood. As a mucolytic, it may function by breaking down mucus, a viscous substance produced in the respiratory tract. However, further research is needed to elucidate its precise biological role [].

No data is currently available regarding the safety or hazards associated with trans-Sobrerol.

Limitations and Future Research

There is a significant lack of scientific research on trans-Sobrerol. More studies are needed to understand its chemical properties, potential biological activities, and safety profile. Future research may explore:

  • Synthesis of trans-Sobrerol to facilitate further investigation.
  • Detailed analysis of its mucolytic properties and potential therapeutic applications.
  • Investigation of its mechanism of action within biological systems.
  • Evaluation of its safety and potential hazards.
, including:

  • Oxidation: It can undergo further oxidation reactions to form other derivatives.
  • Rearrangement: Trans-Sobrerol can rearrange to yield different products under specific conditions, such as enzymatic catalysis.
  • Reactions with Hydroxyl Radicals: Studies have shown that trans-Sobrerol reacts with hydroxyl radicals in aqueous solutions, with rate constants measured at approximately 3.05×109L/(mols)3.05\times 10^{9}L/(mol\cdot s) at room temperature .

Trans-Sobrerol has demonstrated notable biological activities:

  • Mucolytic Effects: It acts as a mucoregulatory and expectorant agent, helping to alleviate symptoms associated with respiratory conditions like chronic bronchitis .
  • Therapeutic Potential: Clinical trials have confirmed its efficacy in relieving obstructive symptoms in patients suffering from bronchial hypersecretion and asthma forms .

Research has focused on the interactions of trans-Sobrerol with various biological systems:

  • Reactivity with Hydroxyl Radicals: Studies have quantified the reactivity of trans-Sobrerol in aqueous solutions, providing insights into its stability and potential degradation pathways in environmental contexts .
  • Pharmacological Interactions: The compound has been studied for its interactions with other therapeutic agents, particularly in enhancing mucosecretolytic activity when combined with xanthine derivatives like theophylline .

Trans-Sobrerol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
LimoneneMonoterpeneCommonly found in citrus oils; less polar than trans-Sobrerol.
CarvoneMonocyclic ketoneHas a distinct minty aroma; used in flavoring.
8-p-Menthen-1,2-diolTerpenoid alcoholDerived from limonene; similar reactivity but different biological activity.
α-PineneMonoterpenePrecursor to trans-Sobrerol; less functionalized.

Trans-Sobrerol's unique hydroxyl groups contribute to its distinct biological activities and reactivity patterns compared to these similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

UNII

3209BKF16V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71697-84-2
42370-41-2

Wikipedia

Sobrerol

Dates

Modify: 2023-08-15
FDA Thailand Product Information: Mucoflex (sobrerol) oral syrup
AIFA Package Leaflet: SOPULMIN (Sobrerol) intramuscular injection

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